molecular formula ¹³C₆H₅D₇O₆ B1147145 D-Glucose-13C6,d7 CAS No. 201417-01-8

D-Glucose-13C6,d7

Cat. No.: B1147145
CAS No.: 201417-01-8
M. Wt: 193.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucose-13C6,d7: is a stable isotope-labeled compound of glucose, where six carbon atoms are replaced with carbon-13 isotopes and seven hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research, particularly in metabolic studies, due to its unique isotopic labeling which allows for precise tracking and analysis of metabolic pathways.

Safety and Hazards

D-Glucose-13C6,d7 may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory, skin, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

D-Glucose-13C6,d7 serves a variety of applications. It has been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard . It can also be used to trace glucose-related synthetic catabolism .

Relevant Papers Several papers have been published on this compound. For instance, a study on the Mediterranean fruit fly used this compound to identify and quantify amino acids . Another study used it to understand the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C6,d7 involves the incorporation of carbon-13 and deuterium isotopes into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes without altering the glucose structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon and deuterium sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required isotopic enrichment levels .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-13C6,d7 undergoes various chemical reactions similar to those of natural glucose. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Glucose-13C6,d7 is used in metabolic flux analysis to study the pathways of glucose metabolism. It helps in understanding the biochemical processes and the role of glucose in various metabolic pathways .

Biology: In biological research, this compound is used to trace glucose utilization in cells and tissues. It aids in studying cellular respiration, glycolysis, and other metabolic processes .

Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes and cancer. It helps in understanding how these diseases alter normal glucose metabolism .

Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and development purposes. It is also used in quality control processes to ensure the accuracy of metabolic studies .

Comparison with Similar Compounds

Uniqueness: D-Glucose-13C6,d7 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope .

Properties

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-VVZLUFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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